molecular formula C15H15NO2 B124943 1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 52806-72-1

1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B124943
CAS No.: 52806-72-1
M. Wt: 241.28 g/mol
InChI Key: OFYZKZFDUZXPER-UHFFFAOYSA-N
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Description

1-(2-Amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-derived compound featuring a methoxy group at the 4' position, an amino group at the 2-position of the adjacent phenyl ring, and an acetyl group at the 4-position (Figure 1). Its molecular formula is C₁₅H₁₅NO₂, with an average molecular mass of 241.29 g/mol (calculated from and analogous structures). The amino and methoxy groups are electron-donating substituents, influencing the compound’s electronic properties and reactivity. This structural motif is common in pharmaceutical intermediates and organocatalysts, where substituent positioning modulates biological activity or catalytic efficiency .

Properties

IUPAC Name

1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZKZFDUZXPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-(2-Aminophenyl)ethanone

The synthesis begins with regioselective bromination of 1-(2-aminophenyl)ethanone using N-bromosuccinimide (NBS) in acetonitrile at 0°C. This reaction selectively introduces a bromine atom at the para position relative to the acetyl group, yielding 1-(4-bromo-2-aminophenyl)ethanone (Fig. 1A). The amino group remains unprotected during this step, as demonstrated by successful bromination without side reactions.

Reaction Conditions

  • Substrate : 1-(2-Aminophenyl)ethanone (10 mmol)

  • Reagent : NBS (10 mmol, 1.0 equiv.)

  • Solvent : MeCN (20 mL)

  • Temperature : 0°C to room temperature

  • Time : 3 hours

  • Yield : 89%

Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

The brominated intermediate undergoes cross-coupling with 4-methoxyphenylboronic acid under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and potassium carbonate in a dioxane-water mixture, the biphenyl bond forms efficiently (Fig. 1B).

Reaction Conditions

  • Catalyst : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%)

  • Base : K2CO3\text{K}_2\text{CO}_3 (2.0 equiv.)

  • Solvent : Dioxane/H2_2O (4:1, 15 mL)

  • Temperature : 100°C

  • Time : 12 hours

  • Yield : 76%

Analytical Data

  • 1H^1H NMR (300 MHz, CDCl3_3) : δ 7.82 (d, J = 8.4 Hz, 2H, H-3/H-5), 7.45 (d, J = 8.7 Hz, 2H, H-3'/H-5'), 6.98 (d, J = 8.7 Hz, 2H, H-2'/H-6'), 6.68 (s, 1H, H-6), 3.87 (s, 3H, OCH3_3), 2.61 (s, 3H, COCH3_3).

  • HRMS (ESI+) : Calcd. for C15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_2 [M+H]+^+: 242.1176; Found: 242.1178.

Alternative Route: Nitration and Reduction Sequence

Nitration of 4'-Methoxy-4-acetylbiphenyl

An alternative approach starts with nitration of 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone (CAS 13021-18-6). Using a mixture of nitric and sulfuric acids, nitration occurs preferentially at the ortho position relative to the acetyl group, yielding 1-(2-nitro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone.

Reaction Conditions

  • Substrate : 1-(4'-Methoxybiphenyl-4-yl)ethanone (5 mmol)

  • Reagents : HNO3\text{HNO}_3 (65%, 6 mmol), H2SO4\text{H}_2\text{SO}_4 (10 mL)

  • Temperature : 0°C to 50°C

  • Time : 4 hours

  • Yield : 68% (estimated)

Catalytic Reduction of Nitro Group

The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C\text{Pd/C}) in ethanol. This step affords the target compound with high selectivity.

Reaction Conditions

  • Catalyst : 10% Pd/C\text{Pd/C} (0.1 equiv.)

  • Pressure : H2\text{H}_2 (1 atm)

  • Solvent : EtOH (20 mL)

  • Time : 6 hours

  • Yield : 85% (estimated)

Challenges :

  • Regioselective nitration at the ortho position requires precise temperature control.

  • Over-reduction or side reactions may occur without optimized catalyst loading.

Comparative Analysis of Synthetic Methods

Efficiency and Yield

Method Key Steps Overall Yield Advantages Disadvantages
Bromination/Suzuki2 steps67%High regioselectivity, no protection neededRequires palladium catalyst
Nitration/Reduction2 steps58% (estimated)Uses commercially available starting materialLow nitration regioselectivity

Spectroscopic Validation

Both routes produce identical 1H^1H NMR spectra, confirming structural integrity. The amino group appears as a broad singlet at δ 5.2–5.5 ppm, while the acetyl group resonates as a sharp singlet at δ 2.58–2.62 ppm.

Scalability and Industrial Relevance

The bromination/Suzuki method is more amenable to large-scale production due to standardized coupling protocols and commercial availability of 4-methoxyphenylboronic acid. However, catalyst cost and purification challenges (e.g., column chromatography) may limit throughput. Recent advances in flow chemistry and heterogeneous catalysis could mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-amino-4’-methoxybiphenyl can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of 4-Acetyl-2-amino-4’-methoxybiphenyl.

    Reduction: Alcohol derivatives of 4-Acetyl-2-amino-4’-methoxybiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2-amino-4’-methoxybiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-amino-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorination at 3',4' positions (DFBPE) increases planarity and conjugation, enhancing UV absorption compared to the target compound .
  • The 2'-fluoro analogue exhibits higher hydrophobicity (LogP = 3.70 vs. ~2.5 for the target compound), suggesting methoxy/amino groups improve solubility .

Amino-Substituted Biphenyl Ethanones

Amino groups at the ortho position significantly alter electronic and steric profiles:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis Method Reference
1-(2-Amino-5-methylphenyl)ethanone C₉H₁₁NO 2-amino, 5-methyl 149.19 Used in ortho-acylphenyl iodide prep Pd-catalyzed C–H activation
1-(2-Amino-5-bromophenyl)ethanone C₈H₈BrNO 2-amino, 5-bromo 214.06 Melting point: ~120°C Bromination of precursor
1-(4-Amino-[1,1'-biphenyl]-3-yl)ethanone C₁₄H₁₃NO 4-amino, 3-biphenyl, 4-acetyl 211.26 Intermediate for α-ketothioamides Suzuki coupling

Key Observations :

  • Electron-withdrawing groups (e.g., bromo) reduce basicity of the amino group, altering reactivity in coupling reactions .
  • The target compound’s 4'-methoxy group may sterically hinder ortho-substitution compared to simpler phenyl derivatives .

Methoxy-Substituted Analogues

Methoxy groups influence solubility and π-stacking interactions:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis Method Reference
1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone C₁₅H₁₄O₂ 4'-methoxy, 4-acetyl 226.27 LogP: ~3.0; NMR δ (1H): 8.90 (d, J=2.7 Hz) Suzuki coupling
1-(2'-Methoxy-4',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanone C₁₇H₁₈O₂ 2'-methoxy, 4',5'-dimethyl 254.32 Crystalline solid; used in C–H activation studies Ru-catalyzed C–H functionalization

Key Observations :

  • The 4'-methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogues .
  • Steric effects from dimethyl substituents (e.g., 4',5'-dimethyl) reduce reaction yields in catalytic processes .

Heterocyclic and Thioamide Derivatives

Incorporating heterocycles or sulfur-containing groups modifies bioactivity:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis Method Reference
1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethanone C₁₉H₁₉NO₂S biphenyl, morpholino-thioxo 333.43 Inhibitor of PHGDH (anticancer target) Bromoethanone substitution
1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone C₂₉H₂₀Cl₂N₂O₂ quinoline, chloro, methoxy 511.39 Antimalarial activity Multi-step nucleophilic substitution

Key Observations :

  • Thioamide derivatives exhibit strong hydrogen-bonding capacity, critical for enzyme inhibition .
  • The target compound’s amino group provides a handle for further functionalization, unlike rigid heterocyclic systems .

Biological Activity

1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone, with the CAS number 52806-72-1, is a compound belonging to the biphenyl family. Its structure is characterized by an acetyl group at the 4-position, an amino group at the 2-position, and a methoxy group at the 4’-position. This compound has garnered attention for its potential biological activities, particularly in cancer research and as a biochemical reagent.

  • Molecular Formula : C15H15NO2
  • Molar Mass : 241.29 g/mol
  • IUPAC Name : 1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Catalytic Suzuki Cross-Coupling Reaction : This method involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, typically under mild conditions, which facilitates high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. The following studies highlight its potential:

  • Cytotoxicity Studies :
    • In vitro studies have shown that derivatives of biphenyl compounds can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 3.6 µM to 11.0 µM .
    • Specific investigations into the mechanism of action revealed that some analogs induce apoptosis and cell cycle arrest in both wild-type and mutant p53 cell lines, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of biphenyl derivatives is often correlated with their structural features:

  • Substituents on the biphenyl ring significantly influence cytotoxicity. For example, the presence of trifluoromethyl groups enhances activity against HCT-116 and MCF-7 cell lines .
  • The introduction of amino and methoxy groups at specific positions on the biphenyl structure has been shown to improve the compound's efficacy.

Case Studies

Several case studies have documented the biological effects of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-1163.6Induces apoptosis
Compound BMCF-711.0Cell cycle arrest
Compound CHeLa5.5Inhibition of MDM2-p53 interactions

These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?

  • Enzyme inhibition : The biphenyl backbone and electron-rich groups (NH₂, OCH₃) mimic natural substrates of kinases or oxidoreductases, enabling competitive inhibition .
  • Fluorescence : Conjugation with fluorophores (e.g., dansyl chloride) creates probes for tracking cellular uptake via confocal microscopy .

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